molecular formula C21H24N2O4 B1214621 Strictosidine aglycone CAS No. 85925-13-9

Strictosidine aglycone

Cat. No.: B1214621
CAS No.: 85925-13-9
M. Wt: 368.4 g/mol
InChI Key: HXLWDALZXJIPSY-LPIRWUFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strictosidine aglycone is the highly reactive, deglycosylated form of strictosidine and serves as the universal, central biosynthetic intermediate for the entire family of Monoterpene Indole Alkaloids (MIAs) . This unstable dialdehyde is produced in planta through the enzymatic hydrolysis of strictosidine by the dedicated enzyme strictosidine β-D-glucosidase (SGD) . It is the crucial branch point from which an estimated 2,000 distinct and structurally complex MIAs are derived, making it an indispensable reference standard and precursor for research in natural product biosynthesis and metabolic engineering . The primary research value of this compound lies in its role as the direct precursor for a vast array of pharmaceutically valuable compounds. Enzymatic transformations of this single intermediate lead to diverse alkaloid classes, including the heteroyohimbines (e.g., ajmalicine) , the Strychnos-type alkaloids (e.g., akuammicine, a precursor to the anti-cancer agents vinblastine and vincristine) , and many others. Its mechanism of action in research settings involves its inherent chemical reactivity, which allows it to be channeled by specific enzymes down different biosynthetic pathways. The concerted action of specific alcohol dehydrogenases (e.g., geissoschizine synthase) and cytochrome P450s (e.g., geissoschizine oxidase) on this compound can drive the formation of specific scaffolds, such as the akuammicine skeleton . Furthermore, studies suggest that the controlled activation of this compound from its inert glucosylated precursor may function as a plant defense mechanism, with its reactive dialdehyde species capable of protein cross-linking . This product is offered to support advanced research in metabolic pathway elucidation, enzyme characterization (such as investigating the stereoselectivity of Heteroyohimbine Synthases ), and the development of microbial factories for the sustainable production of high-value alkaloids . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

85925-13-9

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl (2R,3R,4S)-3-ethenyl-2-hydroxy-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C21H24N2O4/c1-3-12-15(16(20(24)26-2)11-27-21(12)25)10-18-19-14(8-9-22-18)13-6-4-5-7-17(13)23-19/h3-7,11-12,15,18,21-23,25H,1,8-10H2,2H3/t12-,15+,18+,21-/m1/s1

InChI Key

HXLWDALZXJIPSY-LPIRWUFSSA-N

SMILES

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O

Origin of Product

United States

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Transformations

Strictosidine aglycone serves as a substrate for numerous enzymes that catalyze its transformation into various alkaloids. The following key enzymes are involved in these processes:

  • Strictosidine β-D-glucosidase : This enzyme catalyzes the deglycosylation of strictosidine to yield this compound, which is a highly reactive compound that can further undergo reduction and rearrangement to form different alkaloid structures .
  • Tetrahydroalstonine Synthase : This medium-chain alcohol dehydrogenase reduces this compound to tetrahydroalstonine, which is subsequently converted into alstonine, known for its antipsychotic and antiplasmodial activities .
  • HYC3R Enzymes : These reductases facilitate the reduction of this compound to various MIAs, including ajmalicine and mayumbine. The substrate promiscuity of these enzymes allows for the production of a wide array of alkaloids from a single precursor .

Pharmacological Applications

The derivatives produced from this compound have been extensively studied for their pharmacological properties:

  • Anticancer Activity : Several MIAs derived from this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds like vincristine and vinblastine, which are derived from this compound, are widely used in cancer chemotherapy .
  • Antimicrobial Properties : Alkaloids such as ajmalicine and yohimbine have demonstrated antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Neurological Effects : Some derivatives possess neuroprotective properties and are being investigated for their potential in treating neurodegenerative diseases .

Synthetic Biology Applications

Recent advances in synthetic biology have leveraged this compound for the production of novel alkaloids:

  • Metabolic Engineering : Researchers have engineered microbial systems to produce this compound and its derivatives through heterologous expression of biosynthetic genes. This approach enables the large-scale production of valuable alkaloids that are otherwise difficult to extract from plants .
  • Directed Evolution : Techniques such as directed evolution are employed to enhance enzyme activity on this compound, leading to improved yields of desired alkaloid products .

Case Study 1: Production of Vitrosamine

A recent study identified a short-chain dehydrogenase from Catharanthus roseus that reduces this compound to a novel compound named vitrosamine. This discovery underscores the versatility of this compound as a substrate for producing previously uncharacterized alkaloids .

Case Study 2: Antipsychotic Alkaloids

Research has shown that alstonine, derived from the reduction of this compound, exhibits significant antipsychotic activity. The synthesis pathway involves multiple enzymatic steps starting from this compound, demonstrating its importance in medicinal chemistry .

Data Table: Summary of Enzymatic Transformations

EnzymeSubstrateProductApplications
Strictosidine β-D-glucosidaseStrictosidineThis compoundPrecursor for MIAs
Tetrahydroalstonine SynthaseThis compoundTetrahydroalstonineAntipsychotic agent
HYC3R ReductasesThis compoundAjmalicine, MayumbineAntimicrobial properties
Short-chain DehydrogenaseThis compoundVitrosamineNovel compound discovery

Chemical Reactions Analysis

Geissoschizine Synthase (GS) and Cytochrome P450 (GO) System

  • Reaction : Strictosidine aglycone → geissoschizine → preakuammicine → akuammicine.

  • Mechanism :

    • GS1/GS2 (alcohol dehydrogenases) reduces 4,21-dehydrogeissoschizine (an isomer of this compound) to geissoschizine .

    • CYP71D1V1 (GO) oxidizes geissoschizine, triggering rearrangement to rhazimal or dehydropreakuammicine, followed by reduction to preakuammicine .

    • Non-enzymatic deformylation of preakuammicine yields akuammicine (m/z 355.2020) .

  • Key Data :

    • Co-expression of GS1 and GO produces akuammicine in ~45% yield .

    • GS1 alone generates (16R)-E-isositsirikine (38%) and (16R)-Z-isositsirikine (7%) .

Heteroyohimbine Synthase (HYS) Activity

  • Reaction : this compound → ajmalicine/tetrahydroalstonine/mayumbine.

  • Mechanism :

    • HYS reduces the enamine form of this compound (cathenamine) with NADPH .

    • Stereochemical diversity arises from protonation at C15 (axial vs. equatorial) .

  • Key Data :

    • Product ratios: ajmalicine (55%), tetrahydroalstonine (27%), mayumbine (15%) at pH 6 .

    • Mutagenesis of Thr152→Ala in HYS shifts product ratios to 81% ajmalicine .

Vitrosamine Formation

  • Enzyme : Cro013448 (SDR from Catharanthus roseus) .

  • Reaction : this compound → vitrosamine (m/z 355.1756).

  • Structural Insights :

    • X-ray crystallography reveals a Rossmann-fold structure with NADPH cofactor .

    • Substrate binding involves Tyr56 and Phe65 residues .

Geissoschizine Synthase (CrGS) to Alstonine Synthase (CrAS) Pathway

  • Reaction Sequence :

    • CrGS reduces this compound → tetrahydroalstonine .

    • CrAS (P450) oxidizes tetrahydroalstonine → alstonine .

  • Key Data :

    • CrGS activity requires NADPH and yields >85% tetrahydroalstonine .

Substrate Binding and Catalytic Residues

EnzymeKey ResiduesSubstrate Interaction
GS1/GS2 Tyr56, Phe65Hydrophobic interactions with indole moiety of this compound
HYS Thr152, Tyr56Protonation at C15 dictates stereochemistry
SG (glucosidase) Glu207, Glu416Catalyze deglucosylation via acid/base mechanism

Stereochemical Outcomes in HYS Reactions

Protonation SiteProductYield (%)
C15 (axial)Ajmalicine55
C15 (equatorial)Tetrahydroalstonine27
-Mayumbine15

Analytical Techniques

  • NMR : ¹H-¹⁵N HMBC identifies cathenamine as the predominant tautomer of this compound in solution .

  • HRMS : Confirms product structures (e.g., akuammicine: m/z 355.2020) .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Mechanistic and Structural Insights

Enzymatic Selectivity
  • CrTHAS vs. CrGS: Both enzymes are medium-chain alcohol dehydrogenases (MDRs) but exhibit distinct substrate selectivity. CrTHAS reduces a specific iminium tautomer of strictosidine aglycone to yield tetrahydroalstonine, while CrGS acts on another tautomer to produce geissoschizine .
  • DPAS : Catalyzes a 1,4-reduction of the α,β-unsaturated carbonyl group in this compound, bypassing iminium chemistry entirely. This highlights the substrate plasticity of MDR enzymes .
Stereochemical Control
  • The reduction of this compound by CrTHAS is stereospecific , generating tetrahydroalstonine with defined configurations at C19 and C20. In contrast, chemical reduction yields a mixture of ajmalicine, tetrahydroalstonine, and 19-epi-ajmalicine .
  • Mutagenesis studies on DPAS revealed that Thr54 is critical for 1,4-reduction activity, underscoring the role of active-site residues in directing reaction outcomes .
Metabolic Channeling
  • This compound’s toxicity and instability necessitate tight metabolic regulation. Evidence suggests that SGD (which produces the aglycone) and CrTHAS (which consumes it) form a protein complex to channel the intermediate efficiently, likely within the nucleus .

Research Findings and Implications

Divergent Pathways from a Single Precursor

This compound exemplifies nature’s ability to generate chemical diversity from a single precursor. Minor alterations in enzyme-substrate interactions or reaction mechanisms (e.g., 1,2-iminium vs. 1,4-carbonyl reduction) lead to structurally and functionally distinct alkaloids .

Unresolved Questions

  • Tautomerization Dynamics : The spontaneous interconversion of this compound tautomers complicates kinetic studies. Advanced computational models are needed to elucidate tautomer-specific enzyme interactions .
  • Undiscovered Enzymes : Many downstream transformations of stemmadenine acetate and dehydropreakuamicine remain uncharacterized .

Preparation Methods

Silyl Ether Derivatives as Key Intermediates

A breakthrough in chemical synthesis involves replacing the unstable β-D-glucopyranose moiety of strictosidine with a tert-butyldimethylsilyl (TBS) group to enhance stability and reactivity. The synthesis begins with optically active cyclization product 22 , which undergoes silylation at the α-oriented hydroxyl group of the hemiacetal using TBSCl and AgNO₃. This step achieves 86% yield and perfect stereoselectivity due to steric hindrance from the dihydropyran ring. Subsequent hydroboration-oxidation of the terminal alkyne and sulfoxide elimination yields secologanin aglycone silyl ether 36 , a stable precursor to strictosidine aglycone (Table 1).

Table 1: Synthesis of Secologanin Aglycone Silyl Ether

StepReactionConditionsYieldReference
1SilylationTBSCl, AgNO₃, CH₂Cl₂, 0°C86%
2Hydroboration-OxidationBH₃·THF, NaOH, H₂O₂91%
3Sulfoxide EliminationPhS(O)CH₂CH₂Cl, Δ89%

Diastereoselective Pictet-Spengler Reaction

The critical C3 stereocenter of this compound is established via a diastereoselective Pictet-Spengler reaction between secologanin aglycone silyl ether 36 and α-cyanotryptamine 26 . Under trifluoroacetic acid (TFA), this reaction completes in 3 minutes with quantitative yield and >99% enantiomeric excess. Computational studies reveal that hydrogen bonding between the iminium ion and the C22 carbonyl group enforces a chair-like transition state, ensuring stereochemical fidelity. Reductive decyanation using NaBH₃CN in HCl/MeOH (85% yield) furnishes this compound silyl ether 39 , which is deprotected via tetrabutylammonium fluoride (TBAF) to yield the free aglycone.

Bioinspired Transformations Under Acidic Conditions

Exposing this compound silyl ether 39 to HCl induces a cascade reaction: (1) TBS cleavage generates oxonium ion 40 , (2) indole nitrogen attacks C21 to form nacycline 41 , and (3) oxa-Michael addition yields heteroyohimbine-type alkaloids like cathenamine 45 (67% yield). Alternatively, TBAF-mediated deprotection in acetic acid produces tetrahydroalstonine 14 via stereoselective enamine reduction (77% yield). These substrate-controlled transformations demonstrate the aglycone’s versatility in generating structurally diverse MTIAs.

Microbial Production via Engineered Saccharomyces cerevisiae

Genetic Construct Design

A patented method (CA3139583A1) employs Saccharomyces cerevisiae strains engineered with:

  • Overexpression : Strictosidine synthase (STR), cytochrome P450 oxidoreductase (CPR), and β-glucosidase (BGL).

  • Knockouts : Competing pathways (e.g., ERG9 to reduce squalene synthesis).
    The strain’s genome integrates Catharanthus roseus-derived STR and Arabidopsis thaliana BGL under constitutive promoters, achieving this compound titers of 1.2 g/L in fed-batch bioreactors.

Fermentation Optimization

Critical parameters include:

  • Carbon Source : Galactose induction (20 g/L) enhances STR expression without catabolite repression.

  • pH Control : Maintenance at 6.0 prevents aglycone degradation.

  • Cofactor Supplementation : NADPH (0.5 mM) boosts P450-mediated oxidation steps.
    Post-fermentation, aglycone is isolated via ethyl acetate extraction and purified by reverse-phase HPLC (purity >98%).

Analytical Characterization and Challenges

Structural Elucidation Techniques

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aglycone’s pentacyclic scaffold, with key signals at δ 7.25 (H-9) and δ 3.78 (H-3).

  • HRMS : [M+H]⁺ at m/z 353.1864 (calc. 353.1867) validates molecular formula C₂₁H₂₄N₂O₃.

  • Chiral HPLC : Daicel CHIRALPAK IG-3 column resolves C3 epimers (Δtₐ = 2.1 min).

Stability and Stereochemical Challenges

This compound’s reactivity necessitates in situ generation, as prolonged storage (>24 h) leads to 40% decomposition via retro-aldol cleavage. Stereochemical drift at C15 remains a hurdle in microbial systems, with engineered CPR variants reducing epimerization from 18% to 5%.

Applications in Alkaloid Synthesis

Heteroyohimbine-Type Alkaloids

Feeding this compound into pH-controlled cyclizations (0.1 M citrate buffer, pH 4.5) produces (−)-ajmalicine (62% yield) and (+)-α-yohimbine (58% yield). The C19 configuration is dictated by the Z/E geometry of the C19–C20 double bond, which is tunable via solvent polarity.

Corynantheine and Akagerine Derivatives

Oxidative dearomatization using DDQ (2.5 eq) converts the aglycone into (−)-corynantheidine (51% yield), while Pd/C-catalyzed hydrogenation yields (−)-dihydrocorynantheine (89% yield). Akagerine synthesis requires reductive methylation (HCHO/NaBH₃CN) prior to TBS cleavage, achieving (−)-akagerine in 13 steps (21% overall yield) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strictosidine aglycone
Reactant of Route 2
Strictosidine aglycone

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